molecular formula C15H11N3O4S B4928521 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No. B4928521
M. Wt: 329.3 g/mol
InChI Key: ZQYIWBWWQXVYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as BNITD, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. The compound is a thiadiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Another advantage is its anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its anti-inflammatory activity and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be synthesized using various methods, including the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with thiosemicarbazide and phenyl isothiocyanate. Another method involves the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate, followed by the reaction with phenyl isothiocyanate. Both methods produce this compound as a yellow crystalline solid with a melting point of 225-227°C.

Scientific Research Applications

2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in the field of medicine. Research has shown that this compound exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-18(20)11-7-13-12(21-8-22-13)6-10(11)15-17-16-14(23-15)9-4-2-1-3-5-9/h1-7,15,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYIWBWWQXVYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3NN=C(S3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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